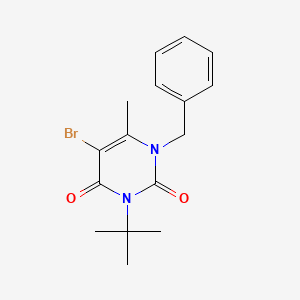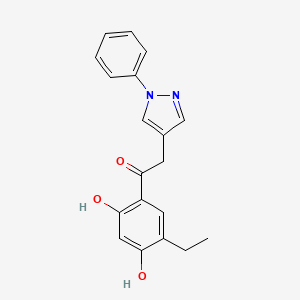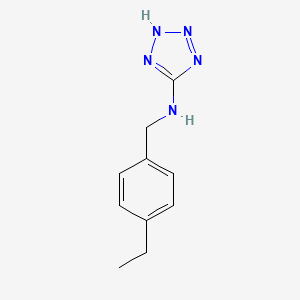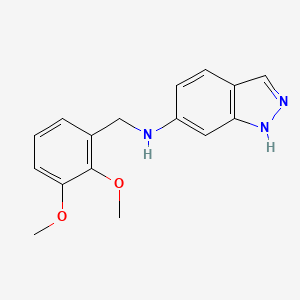
1-benzyl-5-bromo-3-tert-butyl-6-methyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrimidine derivatives, including bromo-substituted and methyl-substituted forms, can be synthesized through various methods. The synthesis often involves bromination of precursor compounds and can result in different bromo- and methyl-substituted derivatives. Kinoshita et al. (1992) detailed the synthesis of bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, providing a basis for understanding related synthetic pathways (Kinoshita, Watanabe, Nakao, & Furukawa, 1992).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of bromo, methyl, and other substituents on the pyrimidine ring. These modifications significantly affect the compound's chemical behavior and properties. Structural analysis often involves X-ray crystallography or NMR techniques. Studies by Elokhina et al. (1996) and others offer insights into the molecular configurations and structural characteristics of similar pyrimidine derivatives (Elokhina, Nakhmanovich, Stepanova, Lopyrev, Bannikova, Struchkov, & Shishkin, 1996).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which are essential for their functional modifications and biological activities. Kinoshita et al. (1992) explored the nucleophilic reactions of certain bromo- and methyl-substituted pyrimidinediones, leading to a variety of derivatives (Kinoshita, Takaishi, Okunaka, Ohwada, & Furukawa, 1992).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, depend on the specific substituents on the pyrimidine ring. The synthesis methods and conditions can also affect these properties. Wang et al. (2015) discussed the synthesis and characterization of polyimides containing pyrimidine moieties, which may provide relevant insights into the physical characteristics of related compounds (Wang, Guan, Tian, Dang, Wang, Chen, & Zhou, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are influenced by the structure of the pyrimidine derivatives. Understanding these properties is crucial for their application in medicinal chemistry and material science. The research by Kinoshita et al. (1991) on the synthesis of various bromo-substituted pyrimidine derivatives provides insights into their chemical behavior and properties (Kinoshita, Okunaka, Ohwada, Kawanaka, & Furukawa, 1991).
Propiedades
IUPAC Name |
1-benzyl-5-bromo-3-tert-butyl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-11-13(17)14(20)19(16(2,3)4)15(21)18(11)10-12-8-6-5-7-9-12/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNSMACZZWZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=CC=CC=C2)C(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5714403.png)

![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)



![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)

![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)